

An In-depth Technical Guide to 2-Methylbutyronitrile

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Compound of Interest

Compound Name: 2-Methylbutyronitrile

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This technical guide provides a comprehensive overview of **2-Methylbutyronitrile**, a significant chiral building block in the fields of chemical synthesis and drug development. This document details its chemical and physical properties, synonyms, and a detailed synthesis protocol. Furthermore, it explores its applications in the pharmaceutical industry and outlines key safety and handling information.

Chemical Identity and Properties

2-Methylbutyronitrile, a chiral nitrile, is a versatile intermediate in organic synthesis. Its properties make it a valuable component in the production of various fine chemicals and pharmaceuticals.

Table 1: Chemical Identifiers for **2-Methylbutyronitrile**

Identifier	Value
CAS Number	18936-17-9[1]
Molecular Formula	C ₅ H ₉ N
IUPAC Name	2-methylbutanenitrile

A variety of synonyms are used to identify **2-Methylbutyronitrile** in literature and chemical databases.

Table 2: Synonyms and Alternative Names

Synonym
2-Methylbutanenitrile
2-Cyanobutane
sec-Butyl Cyanide
α -Methylbutyronitrile
Butanenitrile, 2-methyl-
2-methyl-butanenitril
2-methyl-butyronitril
methylbutyronitrile
2-methylbutanone cyanohydrin

The physical and chemical properties of **2-Methylbutyronitrile** are crucial for its handling, storage, and application in chemical reactions.

Table 3: Physicochemical Properties of **2-Methylbutyronitrile**

Property	Value
Molecular Weight	83.13 g/mol
Boiling Point	125-127 °C at 760 mmHg
Density	0.794 g/mL at 25 °C
Flash Point	24.4 °C (76.0 °F)
Solubility in Water	8.89 g/L at 25 °C

Synthesis of 2-Methylbutyronitrile

The synthesis of **2-Methylbutyronitrile** can be achieved through a multi-step process, with the Strecker synthesis of its precursor, 2-aminobutanenitrile, being a key and industrially relevant method.[\[2\]](#)[\[3\]](#)

Experimental Protocol: Synthesis of 2-Aminobutanenitrile (Precursor)

The Strecker synthesis provides a one-pot, three-component reaction to produce α -aminonitriles.[\[2\]](#)[\[3\]](#)

Materials:

- Propionaldehyde
- Ammonium chloride
- Sodium cyanide
- 7 M Ammonia in methanol
- Magnesium sulfate
- Methyl tertiary-butyl ether (MTBE)

Procedure:

- To a 50 mL round-bottom flask equipped with a stirrer bar, add magnesium sulfate (11.6 mmol), ammonium chloride (11.6 mmol), and sodium cyanide (22.0 mmol).[\[2\]](#)
- Add 93 mmol of 7 M ammonia in methanol to the mixture.[\[2\]](#)
- Stir the mixture and cool to 0 °C.[\[2\]](#)
- Slowly add propionaldehyde (23.2 mmol) to the cooled mixture.[\[2\]](#)
- Allow the reaction to warm to room temperature and continue to stir for an additional 4 hours.[\[2\]](#)

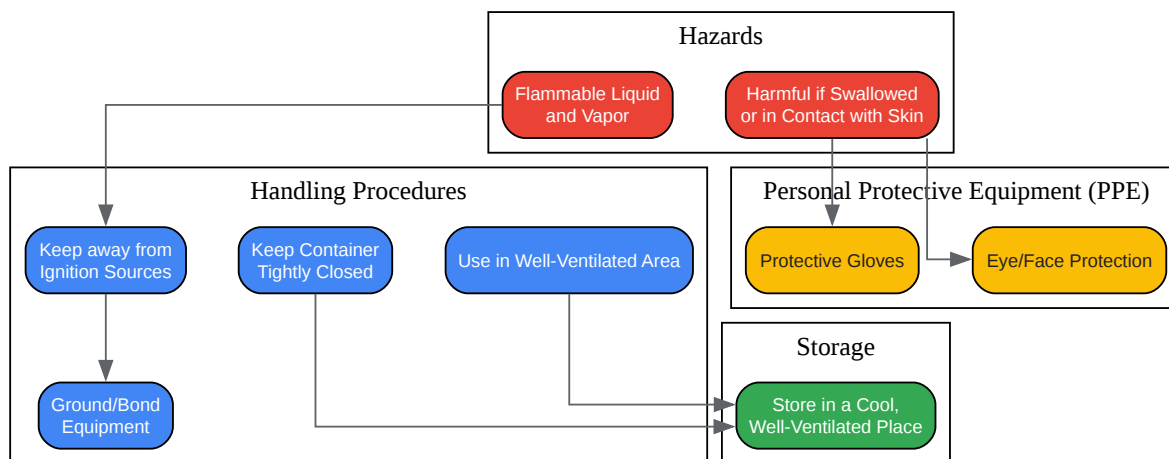
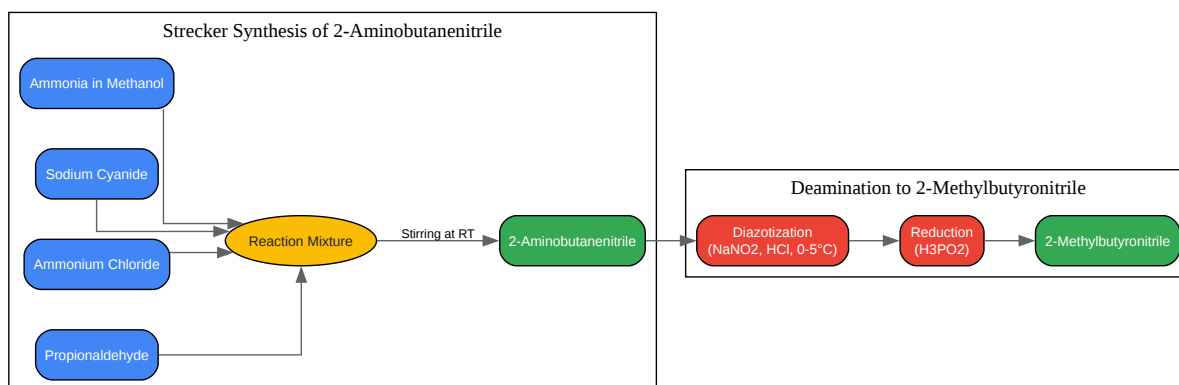
- Remove the solvent under reduced pressure, ensuring the internal temperature remains below 30 °C.[2]
- Dilute the resulting slurry with 15 mL of MTBE and stir at room temperature for 30 minutes. [2]
- Filter the mixture and wash the collected inorganic solids with 5.0 mL of MTBE.[2]
- Combine the filtrates and remove the solvent under reduced pressure to yield 2-aminobutanenitrile.[2]

Conceptual Protocol: Conversion of 2-Aminobutanenitrile to 2-Methylbutyronitrile

Following the synthesis of 2-aminobutanenitrile, a subsequent deamination reaction is required to yield **2-Methylbutyronitrile**. A common method for such a transformation is the Sandmeyer-type reaction or diazotization followed by reduction.

Conceptual Steps:

- **Diazotization:** The primary amino group of 2-aminobutanenitrile is treated with a source of nitrous acid (e.g., sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (typically 0-5 °C) to form a diazonium salt.
- **Reduction (Deamination):** The diazonium salt is then reduced to replace the diazonium group with a hydrogen atom. A common reagent for this step is hypophosphorous acid (H_3PO_2).
- **Workup and Purification:** The reaction mixture is then neutralized and the product, **2-Methylbutyronitrile**, is extracted using an organic solvent. The crude product is subsequently purified by distillation.



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